![molecular formula C26H22O3 B12603601 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one CAS No. 876751-51-8](/img/structure/B12603601.png)
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-oxo-4-fenilciclohexano-2,6-bis[(4-hidroxifenil)metilideno] es un compuesto orgánico con una estructura compleja que incluye múltiples anillos aromáticos y grupos hidroxilo.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 1-oxo-4-fenilciclohexano-2,6-bis[(4-hidroxifenil)metilideno] típicamente implica la condensación de 4-hidroxibenzaldehído con 2,6-difenilciclohexanona en condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o hidróxido de potasio, y la mezcla se refluja en un solvente adecuado como etanol o metanol. El producto se purifica mediante recristalización .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes como la cromatografía en columna o la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
1-oxo-4-fenilciclohexano-2,6-bis[(4-hidroxifenil)metilideno] puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.
Reducción: El grupo carbonilo se puede reducir para formar alcoholes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Las reacciones de sustitución electrófila se pueden llevar a cabo utilizando reactivos como bromo (Br₂) o ácido nítrico (HNO₃).
Productos principales
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Alcoholes y otros derivados reducidos.
Sustitución: Compuestos aromáticos halogenados o nitrados.
Aplicaciones Científicas De Investigación
1-oxo-4-fenilciclohexano-2,6-bis[(4-hidroxifenil)metilideno] tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades relacionadas con el estrés oxidativo.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 1-oxo-4-fenilciclohexano-2,6-bis[(4-hidroxifenil)metilideno] involucra su interacción con varios objetivos moleculares. Los grupos hidroxilo pueden participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas, potencialmente afectando la actividad enzimática y los procesos celulares. La estructura aromática del compuesto le permite interactuar con las membranas celulares y otros entornos hidrofóbicos, influenciando su distribución y actividad dentro de los sistemas biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- 2,6-Di-tert-butil-4-(4-metoxibencilideno)ciclohexa-2,5-dien-1-ona
- N′-[bis(2-hidroxifenil)metilideno]piridina-4-carbohidrazida
Singularidad
1-oxo-4-fenilciclohexano-2,6-bis[(4-hidroxifenil)metilideno] es único debido a su disposición específica de grupos hidroxilo y fenilo, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad e interacciones con objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Número CAS |
876751-51-8 |
|---|---|
Fórmula molecular |
C26H22O3 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
2,6-bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C26H22O3/c27-24-10-6-18(7-11-24)14-22-16-21(20-4-2-1-3-5-20)17-23(26(22)29)15-19-8-12-25(28)13-9-19/h1-15,21,27-28H,16-17H2 |
Clave InChI |
SKCPLMIBJNFLJX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=CC2=CC=C(C=C2)O)C(=O)C1=CC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
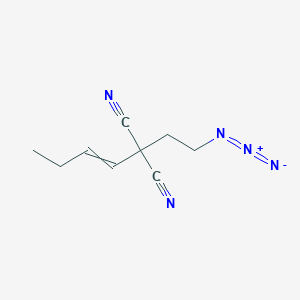
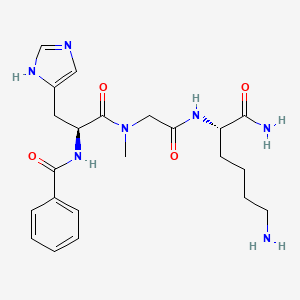

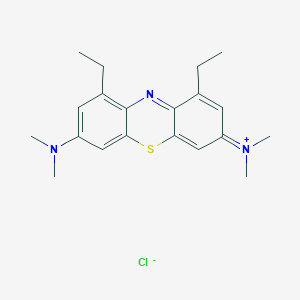

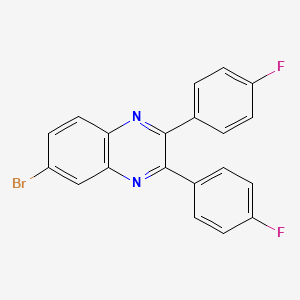
![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
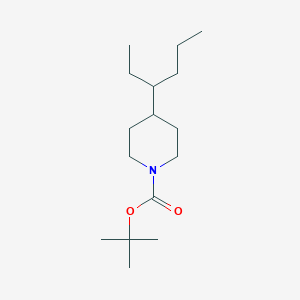

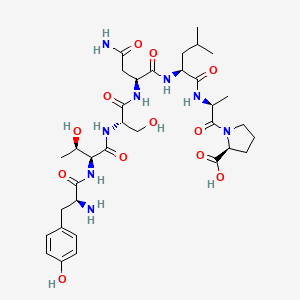
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)
